N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
CAS No.: 1020055-49-5
Cat. No.: VC2623321
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020055-49-5 |
|---|---|
| Molecular Formula | C17H19FN2O3 |
| Molecular Weight | 318.34 g/mol |
| IUPAC Name | N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide |
| Standard InChI | InChI=1S/C17H19FN2O3/c1-2-22-8-9-23-14-5-3-4-12(10-14)17(21)20-16-11-13(19)6-7-15(16)18/h3-7,10-11H,2,8-9,19H2,1H3,(H,20,21) |
| Standard InChI Key | RQLDLFHRTLOXJW-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F |
| Canonical SMILES | CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Introduction
Chemical Identity and Structural Properties
N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is an organic chemical compound with a precise molecular structure that contributes to its unique properties and research applications. This section details its fundamental chemical characteristics and structural elements that define its identity.
Basic Chemical Information
N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide is identified by the CAS registry number 1020055-49-5, which serves as its unique chemical identifier in scientific databases and literature. The compound has a molecular formula of C17H19FN2O3 and a molecular weight of 318.34 g/mol, placing it in the medium-weight range of organic compounds. As evident from both its name and structure, this molecule contains several key functional groups including an amino group, a fluorine atom, an amide bond, and an ethoxyethoxy substituent.
Structural Characteristics
The structure of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide consists of two aromatic rings connected by an amide linkage. The first ring is a fluorophenyl group with an amino substituent at the 5-position and a fluorine atom at the 2-position. The second ring is a benzene ring with an ethoxyethoxy group at the 3-position. This structural arrangement contributes to the compound's specific chemical behavior and reactivity patterns. The presence of the amide bond provides potential for hydrogen bonding, while the ethoxyethoxy group contributes to the compound's potential solubility characteristics.
Research Applications and Significance
N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide has found utility in various research fields, with particular emphasis on proteomics and related disciplines. Its structural features make it suitable for specific biological applications and research endeavors.
Proteomics Applications
The compound has been notably utilized in proteomics research, which involves the comprehensive study of proteins and their interactions within biological systems. In this context, N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide may serve as a probe molecule, a protein modifier, or a reagent that facilitates the study of protein structures, functions, and interactions. Its amino group, fluorine atom, and ethoxyethoxy substituent provide functional handles that can enable specific interactions with protein targets or allow for further chemical modifications to create specialized research tools.
Structural Analogs and Comparative Studies
Future Research Directions
The exploration of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide's properties and applications presents numerous opportunities for future research endeavors across multiple scientific disciplines. These prospective research directions could significantly expand our understanding of this compound's potential utility.
Structural Modifications and Derivative Development
The basic structural framework of N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide provides a platform for systematic modifications to create novel derivatives with enhanced or specialized properties. Potential modifications include:
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Substitution of the amino group with other functional groups
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Variation in the position or nature of halogen substitution
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Modification of the ethoxyethoxy chain length or branching pattern
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Introduction of additional functional groups to enhance specific properties or activities
Structure-activity relationship (SAR) studies could provide valuable insights into the relationship between structural features and biological activities, guiding the rational design of optimized derivatives.
Analytical Method Development
The development of sensitive and specific analytical methods for detecting and quantifying N-(5-amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide in various matrices would be valuable for:
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Quality control during synthesis and production
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Monitoring stability and degradation under different conditions
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Studying pharmacokinetic properties if biological applications are pursued
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Environmental monitoring if larger-scale production is implemented
These analytical methods could include specialized HPLC or LC-MS protocols, spectroscopic techniques, or immunoassay development depending on the specific requirements and applications.
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